molecular formula C12H18N2O3S B13214445 1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine

1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine

Cat. No.: B13214445
M. Wt: 270.35 g/mol
InChI Key: BTHINPVZOYUHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine is a chemical compound with the molecular formula C12H18N2O3S. It is characterized by the presence of a morpholine ring attached to a sulfonyl group, which is further connected to a phenyl ring and an ethanamine moiety.

Preparation Methods

The synthesis of 1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine typically involves the reaction of 4-(morpholine-4-sulfonyl)benzaldehyde with an appropriate amine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine can be compared with other similar compounds, such as:

    1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-one: This compound has a similar structure but contains a ketone group instead of an amine group.

    1-[4-(Morpholine-4-sulfonyl)phenyl]ethanol: This compound features an alcohol group in place of the amine group.

    1-[4-(Morpholine-4-sulfonyl)phenyl]ethanoic acid: This compound has a carboxylic acid group instead of the amine group

These similar compounds highlight the versatility of the morpholine-4-sulfonyl-phenyl scaffold and its potential for modification to achieve different chemical and biological properties.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

1-(4-morpholin-4-ylsulfonylphenyl)ethanamine

InChI

InChI=1S/C12H18N2O3S/c1-10(13)11-2-4-12(5-3-11)18(15,16)14-6-8-17-9-7-14/h2-5,10H,6-9,13H2,1H3

InChI Key

BTHINPVZOYUHBK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.